molecular formula C13H23ClN4O5 B12282485 Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide

Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide

Cat. No.: B12282485
M. Wt: 350.80 g/mol
InChI Key: JUPVJAYGNZSPGV-IUCAKERBSA-N
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Description

Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide is a synthetic peptide compound with the chemical formula C13H23ClN4O5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide typically involves the following steps:

    Protection of Amino Groups: The amino groups of leucine, alanine, and glycine are protected using suitable protecting groups.

    Peptide Bond Formation: The protected amino acids are coupled sequentially to form the peptide chain.

    Chloroacetylation: The peptide is then reacted with chloroacetyl chloride to introduce the chloroacetyl group.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific peptide sequence and the presence of the chloroacetyl group. This combination imparts distinct chemical and biological properties, making it valuable for research and industrial applications .

Properties

Molecular Formula

C13H23ClN4O5

Molecular Weight

350.80 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-2-[(2-chloroacetyl)-hydroxyamino]-4-methylpentanamide

InChI

InChI=1S/C13H23ClN4O5/c1-7(2)4-9(18(23)11(20)5-14)13(22)17-8(3)12(21)16-6-10(15)19/h7-9,23H,4-6H2,1-3H3,(H2,15,19)(H,16,21)(H,17,22)/t8-,9-/m0/s1

InChI Key

JUPVJAYGNZSPGV-IUCAKERBSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CC(C)C)N(C(=O)CCl)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)N)N(C(=O)CCl)O

Origin of Product

United States

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